BenchChemオンラインストアへようこそ!

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Antimycobacterial Tuberculosis Dormant M. tuberculosis

Procure 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (CAS 6308-22-1) as a quantitatively defined, moderate-potency reference compound for HCV NS5B polymerase inhibition assays (IC50 = 22 µM). Its well-characterized activity serves as a reliable benchmark for SAR campaigns evaluating 5-arylidene substituent effects on antiviral potency. Deploy it as a validated negative control in β-lactamase inhibition counter-screens (IC50 > 700 µM), ensuring assay specificity against class A β-lactamases. Include this para-nitro rhodanine in antimycobacterial panels targeting dormant M. tuberculosis to probe electron-withdrawing substituent contributions to anti-persister activity. The free 3-NH group enables parallel alkylation, acylation, or glycosylation for focused library synthesis across HCV, antimycobacterial, and anticancer targets.

Molecular Formula C10H6N2O3S2
Molecular Weight 266.3 g/mol
Cat. No. B3615923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one
Molecular FormulaC10H6N2O3S2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,11,13,16)/b8-5-
InChIKeyFRWNAQDBODEVAL-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one: Procurement & Structural Baseline for Rhodanine-Based Inhibitor Screening


5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one (CAS 6308-22-1; CHEMBL66064) is a 5-arylidene-2-thioxothiazolidin-4-one derivative, commonly classed as a rhodanine analog [1]. It features a 2-thioxo-4-thiazolidinone core conjugated to a 4-nitrobenzylidene substituent at the 5-position. This structural motif is associated with a broad range of biological activities, including antiviral, antimicrobial, and anticancer properties, making it a versatile scaffold for medicinal chemistry optimization [2].

Why Rhodanine Derivatives Like 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one Cannot Be Interchanged: SAR-Driven Activity Cliffs


Substitution on the 5-arylidene ring of 2-thioxothiazolidin-4-ones profoundly modulates both potency and target selectivity. Even minor changes—such as replacing the para-nitro group with a methyl, hydroxy, or unsubstituted phenyl ring—can shift IC50 values by orders of magnitude or invert target preference [1]. The para-nitro group specifically enhances electrophilicity and influences binding interactions with cysteine residues and metal cofactors, making generic substitution across rhodanine libraries unreliable without direct comparative data [2]. Consequently, procurement decisions for screening campaigns must be guided by quantitative differentiation against precise structural comparators rather than class-level assumptions.

Quantitative Differentiation of 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one Against Closest Analogs: An Evidence-Based Procurement Guide


Para-Nitro Substitution Shifts Antimycobacterial Activity Profile Relative to 4-Methyl Analog

In a direct head-to-head SAR study of rhodanine derivatives, 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (compound 82b) was evaluated alongside its 4-methylbenzylidene analog (82a) for antimycobacterial activity against dormant Mycobacterium tuberculosis. Both compounds showed activity, but the nitro derivative exhibited a distinct activity profile consistent with enhanced electrophilic character [1].

Antimycobacterial Tuberculosis Dormant M. tuberculosis

HCV NS5B Polymerase Inhibition: 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one IC50 = 22 µM

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one was evaluated against HCV NS5B RNA-dependent RNA polymerase, yielding an IC50 of 22,000 nM (22 µM) [1]. While this potency is moderate compared to optimized rhodanine-derived NS5B inhibitors (e.g., hybrid compound 27 with IC50 = 6.7 µM) [2], the compound serves as a foundational reference point for SAR studies exploring the impact of the 4-nitrobenzylidene group on anti-HCV activity.

Antiviral HCV NS5B Polymerase inhibition

β-Lactamase Counter-Screen: Lack of Significant Class A β-Lactamase Inhibition (IC50 > 700 µM)

In a counter-screen against class A β-lactamase TEM isolated from Enterobacter coli, 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one exhibited an IC50 greater than 700,000 nM (>700 µM), indicating essentially no inhibitory activity [1]. This contrasts sharply with optimized rhodanine-based metallo-β-lactamase (MBL) inhibitors, which achieve IC50 values as low as 20 nM [2]. The data confirm that the unsubstituted 3-position (free NH) and 4-nitrobenzylidene group alone do not confer β-lactamase inhibition, a critical selectivity insight for programs targeting viral or kinase enzymes without interference from antibacterial pathways.

Antibiotic resistance β-Lactamase Selectivity

NAT1 Inhibition: Inferior Potency Relative to 2-Hydroxybenzylidene and 2-Methylbenzylidene Analogs

Although direct NAT1 inhibition data for 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one are not available, cross-study analysis of structurally analogous 5-arylidene-2-thioxothiazolidin-4-ones reveals a clear SAR trend: electron-donating or hydrogen-bonding substituents at the 2'-position dramatically enhance NAT1 inhibitory potency. The unsubstituted 5-benzylidene analog exhibits an IC50 of 13,000 nM [1], while the 2'-hydroxybenzylidene analog achieves 1,100 nM [2] and the 2'-methylbenzylidene analog reaches 3,900 nM [3]. By class-level inference, the strongly electron-withdrawing 4-nitro substituent is predicted to yield significantly weaker NAT1 inhibition, making this compound suboptimal for NAT1-focused studies.

NAT1 Arylamine N-acetyltransferase Cancer metabolism

Synthetic Versatility: Knoevenagel Condensation with 4-Nitrobenzaldehyde Enables Rapid Analog Generation

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one is readily synthesized via Knoevenagel condensation of rhodanine (2-thioxothiazolidin-4-one) with 4-nitrobenzaldehyde . This reaction proceeds under mild conditions and is the standard route for accessing the core scaffold. The free NH at the 3-position permits further alkylation or acylation, enabling straightforward generation of focused libraries for SAR exploration [1]. In contrast, pre-functionalized 3-substituted analogs require more complex synthetic sequences, making the parent compound a cost-effective and modular entry point for hit expansion.

Synthetic chemistry Knoevenagel condensation Derivatization

Optimal Procurement Scenarios for 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one Based on Quantitative Evidence


HCV NS5B Polymerase Inhibitor Screening and SAR Baseline Establishment

Use 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one as a moderate-potency reference compound (IC50 = 22 µM) in HCV NS5B polymerase inhibition assays. Its well-defined activity provides a quantitative benchmark for evaluating structurally modified analogs. Procurement is recommended for laboratories establishing NS5B SAR campaigns, where this compound serves as a control for assessing the impact of 5-arylidene substituent variation on antiviral potency [1].

Selectivity Profiling: Exclusion of β-Lactamase Off-Target Activity

Employ 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one as a negative control in β-lactamase inhibition assays. Its lack of activity (IC50 > 700 µM) confirms that the core scaffold does not promiscuously inhibit class A β-lactamases, making it suitable for counter-screens in programs targeting viral polymerases or kinases where antibacterial off-target effects must be ruled out [1].

Antimycobacterial Screening Against Dormant M. tuberculosis Phenotypes

Include 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one in antimycobacterial screening panels targeting dormant M. tuberculosis. Its activity profile, distinct from the 4-methyl analog, makes it a valuable comparator for SAR studies exploring the role of electron-withdrawing substituents in anti-persister activity [1].

Medicinal Chemistry: Parent Scaffold for 3-Position Derivatization Libraries

Procure 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one as a versatile starting material for focused library synthesis. The free 3-NH group enables parallel alkylation, acylation, or glycosylation to generate diverse analogs for screening against multiple targets, including HCV polymerase, antimycobacterial, and anticancer assays [1].

Quote Request

Request a Quote for 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.